molecular formula C14H15NO2 B13015305 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol

1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol

Cat. No.: B13015305
M. Wt: 229.27 g/mol
InChI Key: KYMMGNWWIAYKCK-UHFFFAOYSA-N
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Description

1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol is an organic compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . This compound is characterized by a pyridine ring substituted with a phenoxy group and a methyl group, along with an ethanol moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol typically involves the reaction of 4-methyl-6-phenoxypyridine with an appropriate reagent to introduce the ethanol group. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Grignard Reaction: This involves the reaction of 4-methyl-6-phenoxypyridine with a Grignard reagent, followed by hydrolysis to yield the desired ethanol derivative.

    Reduction of Ketones: Another method involves the reduction of a ketone precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol can be compared with other similar compounds, such as:

    1-(4-Methyl-6-phenoxypyridin-3-yl)methanol: This compound has a similar structure but lacks the ethanol moiety.

    4-Methyl-6-phenoxypyridine: This is the parent compound without the ethanol group.

    Phenoxypyridines: A class of compounds with varying substituents on the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanol group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

1-(4-methyl-6-phenoxypyridin-3-yl)ethanol

InChI

InChI=1S/C14H15NO2/c1-10-8-14(15-9-13(10)11(2)16)17-12-6-4-3-5-7-12/h3-9,11,16H,1-2H3

InChI Key

KYMMGNWWIAYKCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(C)O)OC2=CC=CC=C2

Origin of Product

United States

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